2-(Dimethylamino)-5-methoxy-4-pyrimidinol
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Overview
Description
2-(Dimethylamino)-5-methoxy-4-pyrimidinol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5-methoxy-4-pyrimidinol typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method includes the reaction of 2-chloro-5-methoxy-4-pyrimidinol with dimethylamine under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-5-methoxy-4-pyrimidinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
2-(Dimethylamino)-5-methoxy-4-pyrimidinol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-5-methoxy-4-pyrimidinol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with nucleic acids, affecting processes such as DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)pyridine: Similar in structure but lacks the methoxy group.
5-Methoxy-2-aminopyrimidine: Contains an amino group instead of the dimethylamino group.
4-Dimethylaminopyridine: Similar in structure but with different substitution patterns.
Uniqueness
2-(Dimethylamino)-5-methoxy-4-pyrimidinol is unique due to the presence of both the dimethylamino and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(dimethylamino)-5-methoxy-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-10(2)7-8-4-5(12-3)6(11)9-7/h4H,1-3H3,(H,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWFKEDHFABTMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=O)N1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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